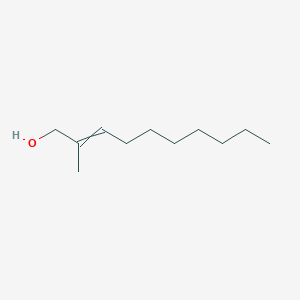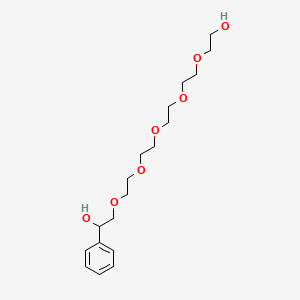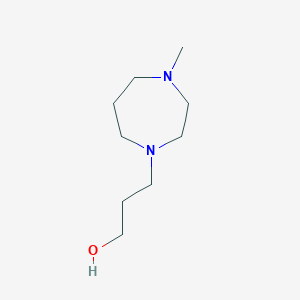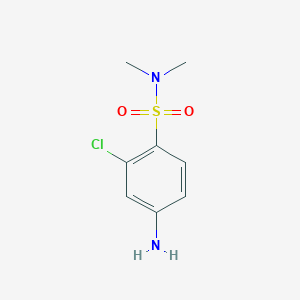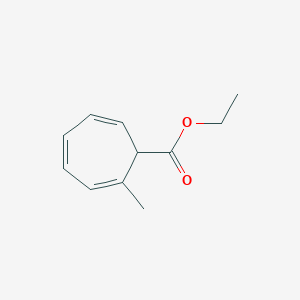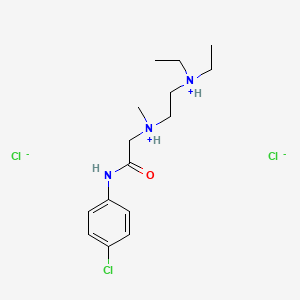
4'-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a chloro-substituted aniline derivative with diethylamino and methylamino groups
Méthodes De Préparation
The synthesis of 4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-chloroacetanilide.
Alkylation: The 4-chloroacetanilide undergoes alkylation with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The resulting intermediate is then methylated using methyl iodide.
Purification: The final product is purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Analyse Des Réactions Chimiques
4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to control the reaction kinetics.
Applications De Recherche Scientifique
4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride can be compared with similar compounds such as:
4-Diethylamino-2-methyl acetanilide: This compound has a similar structure but lacks the chloro group, leading to different chemical properties and reactivity.
2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide: Another related compound with a quinoline core, used in different pharmaceutical applications.
The uniqueness of 4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
77791-57-2 |
|---|---|
Formule moléculaire |
C15H26Cl3N3O |
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
[2-(4-chloroanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-methylazanium;dichloride |
InChI |
InChI=1S/C15H24ClN3O.2ClH/c1-4-19(5-2)11-10-18(3)12-15(20)17-14-8-6-13(16)7-9-14;;/h6-9H,4-5,10-12H2,1-3H3,(H,17,20);2*1H |
Clé InChI |
YTIHHGOCUSWTLY-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC[NH+](C)CC(=O)NC1=CC=C(C=C1)Cl.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
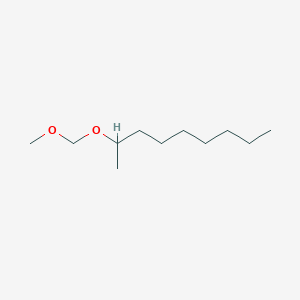
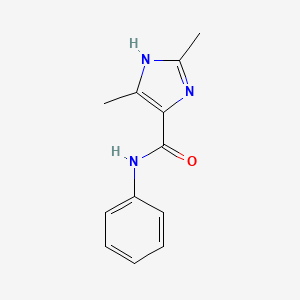
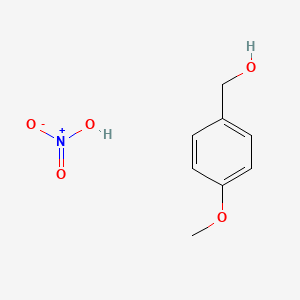

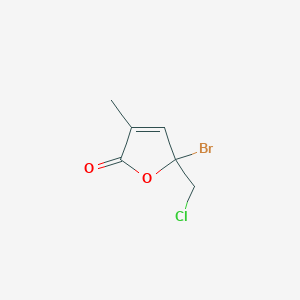
![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)
